

Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDM14471

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Introduction

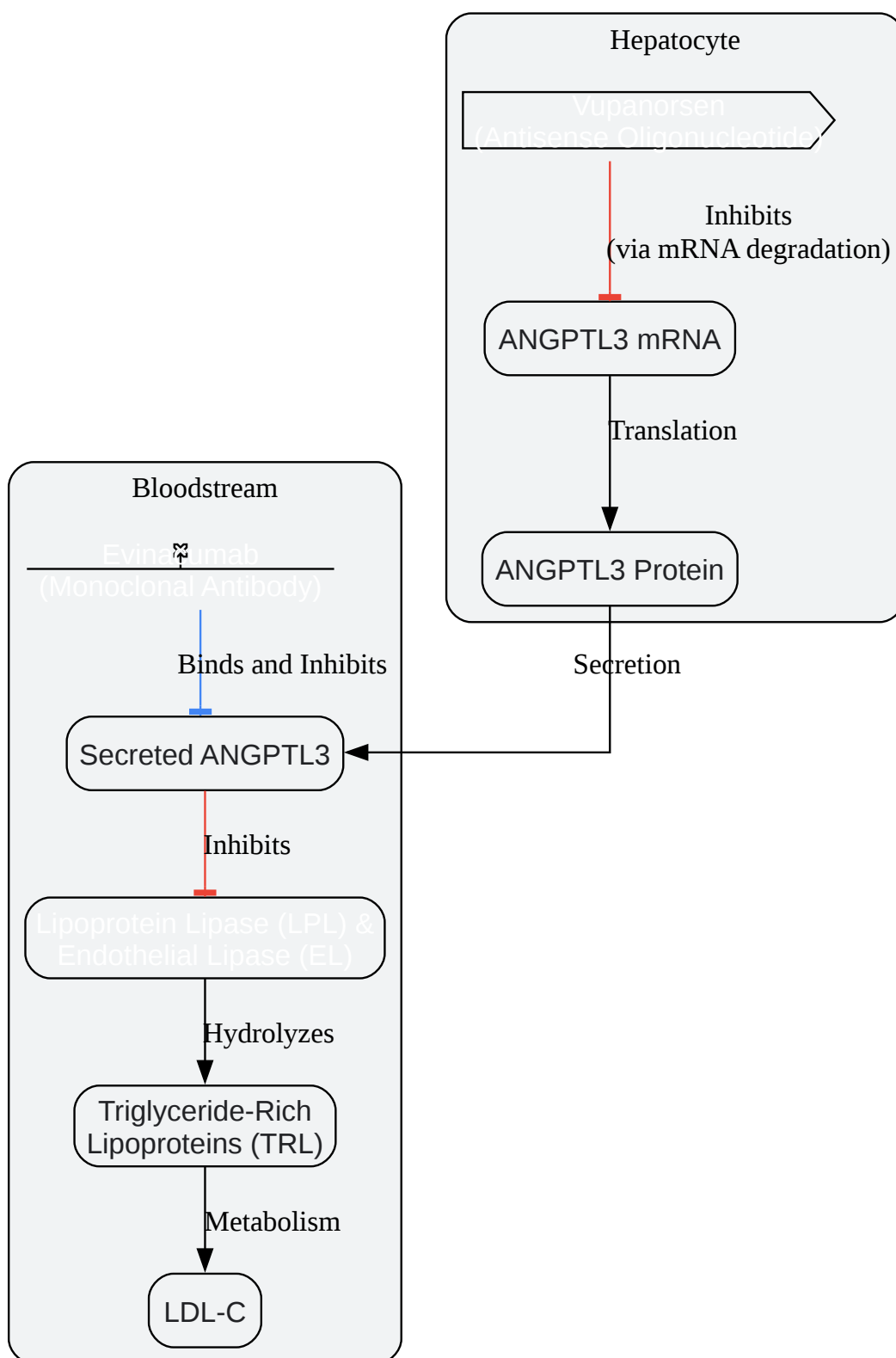
Angiopoietin-like 3 (ANGPTL3) has emerged as a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL).^{[1][2][3]} Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL-C, triglycerides (TG), and a lower risk of coronary artery disease.^{[4][5]} This has led to the development of therapeutic agents that inhibit ANGPTL3. This guide compares two such inhibitors: evinacumab, a fully human monoclonal antibody, and vupanorsen, an N-acetyl galactosamine-conjugated antisense oligonucleotide.^{[4][6]}

Mechanism of Action

Both evinacumab and vupanorsen target ANGPTL3, but through different molecular mechanisms.

- **Evinacumab:** As a monoclonal antibody, evinacumab binds directly to circulating ANGPTL3, preventing it from inhibiting LPL and EL.^{[1][7]} This disinhibition of LPL and EL leads to increased hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and phospholipids in high-density lipoproteins (HDL), respectively. The enhanced clearance of triglyceride-rich lipoproteins ultimately results in reduced LDL-C levels, a mechanism that is independent of the LDL receptor (LDLR).^{[8][9][10]}
- **Vupanorsen:** Vupanorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of ANGPTL3 in hepatocytes.^{[6][11]} By binding to the ANGPTL3 mRNA, vupanorsen

promotes its degradation, thereby inhibiting the synthesis of the ANGPTL3 protein.[12][13]
This reduction in ANGPTL3 protein synthesis leads to the same downstream effects as evinacumab: increased LPL and EL activity and subsequent reduction in plasma lipids.



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Figure 1. Mechanism of Action of ANGPTL3 Inhibitors.

Efficacy Data

The following tables summarize the lipid-lowering efficacy of evinacumab and vupanorsen from clinical trials.

Table 1: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)

Parameter	Percent Change from Baseline (Evinacumab 15 mg/kg IV Q4W)	Percent Change from Baseline (Placebo)	Reference
LDL-C	-47.1%	+1.9%	[4]
Triglycerides	-50.959% (average reduction)	N/A	[4]
HDL-C	-12.773% (average reduction)	N/A	[4]
Non-HDL-C	-44.2%	N/A	[8]
Apolipoprotein B	-37.4%	N/A	[8]

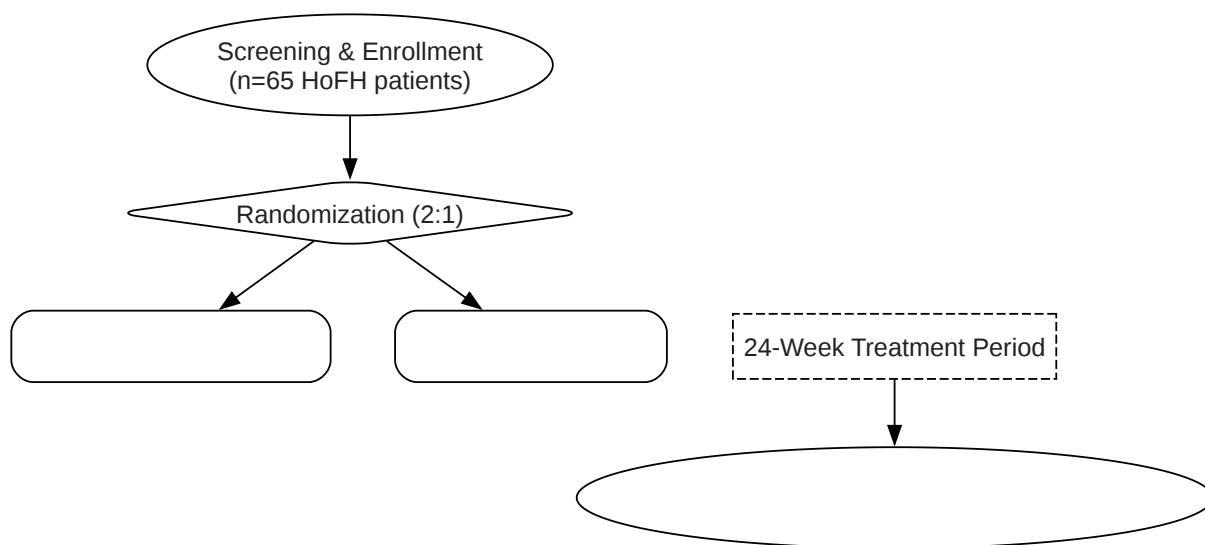
Table 2: Vupanorsen Efficacy in Patients with Dyslipidemia

Parameter	Percent Change from Baseline (Vupanorsen)	Placebo-Adjusted Percent Change	Reference
Non-HDL-C	Dose-dependent reduction	-26.6% (highest dose)	[14]
Triglycerides	Dose-dependent reduction	-53% (80 mg SQ Q4W)	[14]
ANGPTL3	Dose-dependent reduction	-59% (80 mg SQ Q4W)	[14]
Apolipoprotein B	Dose-dependent reduction	-9% (80 mg SQ Q4W)	[14]
LDL-C	No significant change	N/A	[15]

Experimental Protocols

Key Experiment: Phase 3 Trial of Evinacumab in HoFH (ELIPSE HoFH)

- Objective: To evaluate the efficacy and safety of evinacumab in patients with homozygous familial hypercholesterolemia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: 65 patients aged 12 years or older with HoFH and LDL-C levels ≥ 70 mg/dL on stable lipid-lowering therapy.
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive intravenous evinacumab (15 mg/kg of body weight) or placebo every 4 weeks for 24 weeks.
- Primary Endpoint: The percent change in LDL-C from baseline to week 24.
- Lipid Measurement: Blood samples were collected at baseline and at specified intervals throughout the study. LDL-C, triglycerides, HDL-C, non-HDL-C, and apolipoprotein B were measured using standard laboratory procedures.



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References

- 1. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evinacumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Angiopoietin-Like Protein 3 (ANGPTL3) Inhibitors in the Management of Refractory Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical studies strengthen the promise of ANGPTL3 as a therapeutic target - - PACE-CME [pace-cme.org]

- 6. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANGPTL3 Inhibitors — Their Role in Cardiovascular Disease Through Regulation of Lipid Metabolism — [jstage.jst.go.jp]
- 12. Pfizer and Ionis Announce Discontinuation of Vupanorsen Clinical Development Program | Pfizer [pfizer.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Angiopoietin-like 3 inhibition and the liver: less is more? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiopoietin-like 3 (ANGPTL3) – A Novel Therapeutic Target for Treatment of Hyperlipidemia - American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574489#comparing-bdm14471-efficacy-with-angptl3-inhibitors]

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